molecular formula C13H23ClN2Ni- B6306558 Chloro(2-methylphenyl)(N,N,N',N'-tetramethyl-1,2-ethylenediamine)nickel(II) CAS No. 1702744-45-3

Chloro(2-methylphenyl)(N,N,N',N'-tetramethyl-1,2-ethylenediamine)nickel(II)

Cat. No.: B6306558
CAS No.: 1702744-45-3
M. Wt: 301.48 g/mol
InChI Key: JKHSSMUEZWZHPB-UHFFFAOYSA-M
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Description

Chloro(2-methylphenyl)(N,N,N,N-tetramethyl-1,2-ethylenediamine)nickel(II) is a chemical compound with the molecular formula C13H23ClN2Ni . It is a dark-orange powder that is air sensitive . It is also known as (TMEDA)Ni (o-tol)Cl .


Molecular Structure Analysis

The molecular weight of this compound is 301.48152 . The molecular structure can be found in the MOL file with the MDL Number: MFCD29037017 .


Chemical Reactions Analysis

This compound is an effective precatalyst for a variety of nickel-catalyzed transformations, including Suzuki-Miyaura, Buchwald-Hartwig and other cyclizations and oxidative couplings .


Physical and Chemical Properties Analysis

This compound is a faint orange to dark orange powder . It is air sensitive and should be stored in cold conditions .

Scientific Research Applications

Synthesis and Structural Analysis

Research has delved into the synthesis of macrocyclic and mixed-ligand nickel(II) complexes, highlighting the versatility of nickel(II) in forming varied coordination geometries. For instance, studies have produced neutral macrocyclic nickel(II) complexes through reactions involving suitable diamino dialdehydes, demonstrating the potential for creating tailored ligand environments around nickel(II) centers. These complexes have been explored for their structural properties, providing insights into the influence of ligand design on coordination geometry and ligand-field strength (Black & Lane, 1970; Shirase et al., 2009).

Catalytic Applications

Nickel(II) complexes have been investigated as catalysts in various chemical transformations, including alkane hydroxylation. Research demonstrates that nickel(II) complexes with pentadentate N5 ligands catalyze the oxidation of cyclohexane, showcasing the catalytic versatility of nickel(II) complexes and their potential in organic synthesis (Sankaralingam et al., 2014).

Magnetic Properties and Coordination Chemistry

Investigations into the magnetic properties and coordination chemistry of nickel(II) complexes reveal the intricate relationship between ligand structure and magnetic behavior. For example, studies on trinuclear nickel(II) complexes exhibit unique magnetic interactions influenced by the complex's geometry and coordination environment, offering valuable knowledge for designing materials with specific magnetic properties (Chen et al., 1998).

Environmental and Sensor Applications

Nickel(II) complexes have been explored for environmental applications, such as the degradation of pollutants. Zeolite-encapsulated nickel(II) complexes serve as catalysts in advanced oxidation processes, demonstrating the potential of nickel(II) complexes in environmental remediation efforts (Hailu et al., 2016). Additionally, nickel(II) complexes have been utilized in developing sensors for detecting nickel(II) ions, showcasing their applicability in analytical chemistry (Jain et al., 2005).

Safety and Hazards

The compound is classified as a health hazard and skin irritant . It may cause cancer, skin irritation, and an allergic skin reaction . It may also cause respiratory irritation . Precautionary measures include handling under inert gas and avoiding contact with air .

Properties

IUPAC Name

chloronickel;methylbenzene;N,N,N',N'-tetramethylethane-1,2-diamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7.C6H16N2.ClH.Ni/c1-7-5-3-2-4-6-7;1-7(2)5-6-8(3)4;;/h2-5H,1H3;5-6H2,1-4H3;1H;/q-1;;;+1/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKHSSMUEZWZHPB-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=[C-]1.CN(C)CCN(C)C.Cl[Ni]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H23ClN2Ni-
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.48 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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